Cas no 2067287-49-2 (Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-)

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- structure
2067287-49-2 structure
商品名:Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-
CAS番号:2067287-49-2
MF:C32H28N2O
メガワット:456.577527999878
MDL:MFCD31720516
CID:5154210

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-
    • MDL: MFCD31720516
    • インチ: 1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3
    • InChIKey: FHOWCKUJJVZUIF-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC=C2)=NC(C2=CC=CC=C2)=C(CCCC2=CC=CC=C2)C(C2=CC=C(OC)C=C2)=N1

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB491227-1g
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine; .
2067287-49-2
1g
€510.00 2025-02-17
abcr
AB491227-1 g
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine
2067287-49-2
1g
€510.00 2023-04-20

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- 関連文献

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-に関する追加情報

Comprehensive Overview of Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- (CAS No. 2067287-49-2)

Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- (CAS No. 2067287-49-2) is a structurally complex and highly functionalized pyrimidine derivative that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds that serve as fundamental building blocks in nucleic acids and numerous bioactive molecules. The presence of multiple phenyl and methoxyphenyl substituents in its structure enhances its potential for diverse applications, ranging from drug development to advanced material synthesis.

The molecular structure of Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- features a central pyrimidine ring substituted with a 4-methoxyphenyl group at the 4-position, two phenyl groups at the 2- and 6-positions, and a 3-phenylpropyl chain at the 5-position. This unique arrangement contributes to its distinctive physicochemical properties, including solubility, stability, and reactivity. Researchers are particularly interested in its potential as a scaffold for designing novel therapeutic agents, given the pharmacological relevance of pyrimidine derivatives in treating various diseases.

In recent years, the demand for specialized pyrimidine derivatives like Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- has surged due to their versatility in medicinal chemistry. For instance, pyrimidine-based compounds are widely explored for their anticancer, antiviral, and anti-inflammatory properties. The incorporation of a 4-methoxyphenyl group may further modulate the compound's bioactivity, making it a promising candidate for targeted drug delivery systems. Additionally, the 3-phenylpropyl side chain could enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Beyond pharmaceuticals, Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- is also investigated for its applications in materials science. The aromatic-rich structure of this compound suggests potential utility in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. The methoxyphenyl and phenyl substituents may contribute to electron delocalization, which is critical for optimizing charge transport properties in conductive materials. This dual applicability in both life sciences and advanced materials underscores the compound's interdisciplinary significance.

Synthetic routes to Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- typically involve multi-step organic reactions, including condensation, cyclization, and functional group transformations. Researchers emphasize the importance of optimizing these protocols to achieve high yields and purity, which are essential for reproducible results in downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed to characterize the compound and confirm its structural integrity.

The growing interest in Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- is reflected in the increasing number of scientific publications and patent filings related to its synthesis and applications. As the fields of precision medicine and smart materials continue to evolve, this compound is poised to play a pivotal role in innovation. Future research directions may include exploring its interactions with biological targets, derivatization to enhance specific properties, and scaling up production for commercial use. With its multifaceted potential, Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)- represents a compelling subject for ongoing scientific inquiry.

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Amadis Chemical Company Limited
(CAS:2067287-49-2)Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)-
A1147894
清らかである:99%
はかる:1g
価格 ($):302.0